Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a benzyloxy group, and a fluorophenyl group, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride typically involves multi-step organic reactions. One common method includes the esterification of 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The benzyloxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, hydroxyl derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-phenylacetate: Lacks the benzyloxy and fluorine substituents, making it less versatile in certain chemical reactions.
Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate hydrochloride: Similar structure but with different substitution patterns on the phenyl ring.
Properties
Molecular Formula |
C16H17ClFNO3 |
---|---|
Molecular Weight |
325.76 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-fluoro-2-phenylmethoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C16H16FNO3.ClH/c1-20-16(19)15(18)13-9-12(17)7-8-14(13)21-10-11-5-3-2-4-6-11;/h2-9,15H,10,18H2,1H3;1H |
InChI Key |
HACGSVKVDUUQOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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